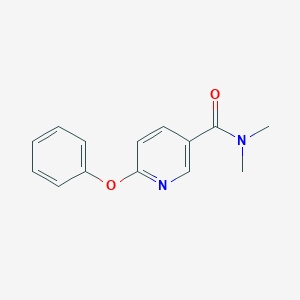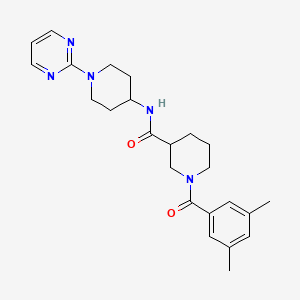
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been extensively studied for its potential use in scientific research. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This results in the inhibition of cell proliferation and the induction of apoptosis. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has several advantages for lab experiments. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide is readily available for scientific research, with a well-established synthesis method that produces high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. However, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has some limitations for lab experiments. Its potency as a CK2 inhibitor may lead to off-target effects, which can complicate data interpretation. Additionally, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors. This would allow for more precise targeting of CK2 and reduce the risk of off-target effects. Another area of interest is the investigation of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, research on the cellular mechanisms underlying N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's effects on cell proliferation and apoptosis could lead to a better understanding of the role of CK2 in these processes.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide involves the reaction of 2-chloronicotinic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then reacted with phenol and a coupling agent to form the final product, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. The synthesis method has been optimized to produce high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, making it readily available for scientific research.
Propriétés
IUPAC Name |
N,N-dimethyl-6-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(17)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSGOQZZQDWWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)

![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)

![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)